

microinjection techniques for introducing mRNA into sea urchin zygotes

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Application Notes: Microinjection of mRNA into Sea Urchin Zygotes

Microinjection is a powerful and precise technique for introducing exogenous molecules, such as messenger RNA (mRNA), into sea urchin zygotes to study gene function and developmental processes. This method allows for gain-of-function experiments through the overexpression of a specific protein, rescue experiments in knockdown models, and the introduction of functional proteins like Cas9 for genome editing. The sea urchin embryo is an ideal model system for such manipulations due to its optical clarity, rapid development, and the ease of obtaining large quantities of gametes. This document provides detailed protocols and supporting data for performing mRNA microinjection in sea urchin zygotes, intended for researchers in developmental biology and related fields.

The primary applications include:

- Gene Overexpression: Studying the effects of expressing a gene of interest at a specific time
 or in a specific lineage.
- Rescue Experiments: Co-injecting mRNA with a morpholino to demonstrate the specificity of a gene knockdown.
- Genome Editing: Delivering Cas9 mRNA and single-guide RNA (sgRNA) to generate targeted mutations.



 Lineage Tracing: Injecting mRNA encoding fluorescent proteins to label specific cells or blastomeres.

Successful microinjection relies on several critical factors: the quality of the gametes, the preparation of the microinjection needles, the composition of the injection solution, and the precise control of the injection volume. The ideal injection bolus should be no more than 1-10% of the embryo's volume to minimize toxicity and physical damage.

Experimental Protocols Protocol 1: Gamete Collection and Fertilization

This protocol describes the induction of spawning in adult sea urchins and the subsequent fertilization of eggs.

Materials:

- Adult sea urchins (e.g., Strongylocentrotus purpuratus)
- 0.5 M to 0.55 M Potassium Chloride (KCI), filter-sterilized
- Filtered Natural Sea Water (FSW) or Artificial Sea Water
- Glass beakers (50 mL and 500 mL)
- Petri dishes
- Pasteur pipettes

Procedure:

- Induce Spawning: Inject ~0.5-2 mL of 0.5 M KCl into the coelomic cavity of an adult sea urchin through the soft tissue surrounding the mouth (peristomial membrane).
- Gamete Collection:
 - Eggs: Place the female urchin (oral side down) on a beaker filled to the brim with FSW.
 Eggs are typically orange or yellow and will be released into the water.



- Sperm: Place the male urchin (oral side down) on a dry petri dish. Sperm appears as a milky white substance. Collect the sperm "dry" using a pipette and store it at 4°C for up to one week.
- Egg Preparation (De-jellying): For many species, eggs must be de-jellied to allow them to adhere to coated dishes. Wash the eggs several times by gently swirling them in a large volume of FSW, allowing them to settle, and decanting the supernatant.
- Fertilization:
 - \circ Prepare a dilute sperm solution by adding a small amount of dry sperm (e.g., 5 μ L) to FSW (e.g., 50 mL).
 - Add a few drops of the diluted sperm to the beaker containing the washed eggs.
 - After 5-10 minutes, confirm fertilization by observing the elevation of the fertilization envelope around the eggs under a microscope.

Protocol 2: Preparation for Microinjection

This protocol details the preparation of microinjection needles and the injection dish.

Materials:

- Glass capillaries (borosilicate, with internal filament)
- Micropipette puller
- Microinjection dish (e.g., 60 mm petri dish lid)
- Agarose
- Protamine Sulfate (for coating) or Ficoll (for immobilization)
- · RNase-free water and tubes

Procedure:

Needle Pulling:



- Pull glass capillaries using a micropipette puller. The ideal needle has a long, fine taper to minimize damage. Example parameters for a Sutter puller are: Heat = 760, Pull = 80, Delay = 120.
- For RNA injections, it is recommended to pretreat capillaries to remove RNases by soaking them overnight in a methanol/HCl (9:1) solution, followed by rinsing with methanol.
- Injection Dish Preparation:
 - Agarose Pad Method: Pour a thin layer of 2% agarose in 50% FSW onto the injection dish and allow it to solidify. This provides a non-stick surface to hold the embryos.
 - Protamine Sulfate Coating: Alternatively, coat the dish with 1% protamine sulfate for 30 seconds, remove the solution, and let it dry. This method causes zygotes to adhere for easier injection.
- mRNA Injection Mix Preparation:
 - Thaw the purified mRNA solution on ice. It is recommended to purify the mRNA using a column-based kit (e.g., MEGAclear kit) to ensure high
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